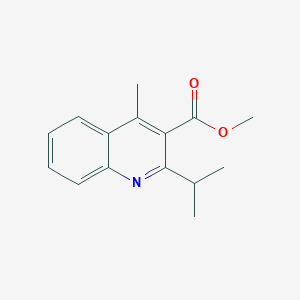![molecular formula C14H14N2O2 B11867749 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-carbonsäure ist eine heterocyclische Verbindung, die aufgrund ihres Potenzials für Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie und der Materialwissenschaften großes Interesse geweckt hat. Diese Verbindung weist ein kondensiertes Imidazo-Pyridin-Ringsystem auf, das für seine Stabilität und biologische Aktivität bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Phenyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-carbonsäure beinhaltet in der Regel mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Cyclokondensation von Meldrumsäure, 2-(Nitromethylen)imidazolidin und Aldehyden unter elektrokatalytischen Bedingungen . Dieser grüne Syntheseansatz ist effizient und umweltfreundlich.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Gewährleistung hoher Ausbeute und Reinheit sowie die Implementierung von Durchflussverfahren zur Steigerung der Effizienz und Skalierbarkeit umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Phenyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einführen.
Reduktion: Dies kann Nitrogruppen zu Aminen umwandeln oder Carbonylverbindungen zu Alkoholen reduzieren.
Substitution: Halogenierungs- oder Alkylierungsreaktionen können neue Substituenten am aromatischen Ring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) werden häufig verwendet.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Natriumborhydrid (NaBH₄).
Substitution: Halogenierung kann mit Brom (Br₂) oder Chlor (Cl₂) in Gegenwart eines Lewis-Säure-Katalysators erreicht werden.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu primären oder sekundären Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Antikrebsmittel, da es bestimmte Kinasen hemmen kann.
Wirkmechanismus
Der Mechanismus, durch den 2-Phenyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-carbonsäure seine Wirkungen entfaltet, beinhaltet die Bindung an spezifische molekulare Ziele wie Kinasen. Diese Bindung kann die Aktivität dieser Enzyme hemmen, was zur Störung zellulärer Prozesse führt, die für das Überleben und die Proliferation von Krebszellen essentiell sind . Molekular-Docking-Studien haben starke Bindungsaffinitäten mit bestimmten Kinasen gezeigt, die mit Krebszelllinien in Verbindung gebracht werden .
Wirkmechanismus
The mechanism by which 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid exerts its effects involves binding to specific molecular targets, such as kinases. This binding can inhibit the activity of these enzymes, leading to the disruption of cellular processes that are essential for cancer cell survival and proliferation . Molecular docking studies have shown strong binding affinities with certain kinases, which are linked to cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Phenyl-5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazin: Ähnliche Struktur, jedoch mit einer anderen Stickstoffanordnung im Ringsystem.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin: Eine weitere heterocyclische Verbindung mit potenzieller biologischer Aktivität.
Einzigartigkeit
2-Phenyl-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-carbonsäure ist aufgrund ihrer spezifischen Ringstruktur und des Vorhandenseins einer Carbonsäuregruppe, die ihre Löslichkeit und Reaktivität verbessern kann, einzigartig. Dies macht sie zu einer vielseitigen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie.
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,17,18) |
InChI-Schlüssel |
QSJWQYVPNXIPLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NC(=CN2CC1C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)




![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)



